molecular formula C23H25N5O3S B610361 Pyrintegrin CAS No. 1228445-38-2

Pyrintegrin

Cat. No. B610361
CAS RN: 1228445-38-2
M. Wt: 451.54
InChI Key: QRJTZIJWDLJKQO-UHFFFAOYSA-N
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Description

Pyrintegrin is a 2,4-disubstituted pyrimidine that induces the activation of β1 integrin and multiple growth factor receptors, including FGFR1, IGFR1, EGFR1, and HER2 . It is known to promote embryonic stem cells survival .


Molecular Structure Analysis

The molecular formula of Pyrintegrin is C23H25N5O3S . It is a 2,4-disubstituted pyrimidine .


Physical And Chemical Properties Analysis

Pyrintegrin has a molecular weight of 451.5 g/mol . Its exact physical properties such as melting point, boiling point, and solubility are not mentioned in the search results.

Scientific Research Applications

Enhancement of Pluripotent Stem Cell Survival

Pyrintegrin is known to significantly enhance the survival of human embryonic stem cells. It does so by activating β1 integrin, which plays a crucial role in cell adhesion and survival, especially after processes like trypsin-mediated single-cell dissociation .

Activation of Growth Factor Receptors

This compound acts as an integrin and tyrosine kinase activator, leading to the activation of multiple growth factor receptors. These include FGFR1, IGFR1, EGFR1, and HER2, which are essential for various cellular processes including proliferation and differentiation .

Adipogenesis Induction

Pyrintegrin has been reported to be robustly adipogenic. It induces adipose tissue formation both in vitro and in vivo by stimulating adipose stem/progenitor cells (ASCs) to differentiate into lipid-laden adipocytes. This is achieved through the upregulation of key adipogenic transcription factors such as PPARγ and C/EBPα .

Soft Tissue Reconstruction

Due to its adipogenic properties, Pyrintegrin holds therapeutic potential in soft tissue reconstruction and augmentation. It can be used to address focal adipose deficiencies caused by conditions like lipoatrophy, lumpectomy, or facial trauma. Pyrintegrin-primed human ASCs, when seeded in 3D-bioprinted biomaterial scaffolds, can lead to the formation of new adipose tissue .

Stem Cell Biology Research

In the field of stem cell biology, Pyrintegrin is used to maintain and self-renew pluripotent stem cells. It is particularly useful in the maintenance phase of human pluripotent stem cell research, contributing to the understanding of stem cell behavior and development .

Guided Tissue Regeneration

Pyrintegrin’s ability to induce differentiation of stem cells into specific cell types makes it a valuable tool in guided tissue regeneration. It can potentially be used to direct the formation of desired tissues in regenerative medicine applications .

Mechanism of Action

Target of Action

Pyrintegrin is primarily an agonist of β1-integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion, which is crucial for cell survival and proliferation . Specifically, β1-integrin is the most common subunit and plays a key role in various cellular processes .

Mode of Action

Pyrintegrin interacts with its primary target, β1-integrin, enhancing cell-ECM adhesion-mediated integrin signaling . It increases the binding of the activated β1 integrin-specific antibody HUTS-21 and enhances the phosphorylation of multiple growth factor receptors and their downstream kinases, PI3K and MAPK .

Biochemical Pathways

The activation of β1-integrin by Pyrintegrin influences several biochemical pathways. It plays a crucial role in cell-cell adhesion and cell-ECM interactions, affecting various aspects of cellular progression, including cell motility, adhesion, migration, proliferation, differentiation, and resistance to chemotherapy .

Pharmacokinetics

These properties play a crucial role in the bioavailability and efficacy of a compound

Result of Action

Pyrintegrin’s interaction with β1-integrin leads to various molecular and cellular effects. It promotes the survival of embryonic stem cells and induces adipogenesis . In vitro, Pyrintegrin stimulates human adipose tissue-derived ASCs to differentiate into lipid-laden adipocytes, with differentiated cells increasingly secreting adiponectin, leptin, glycerol, and total triglycerides .

Action Environment

It is known that environmental factors such as temperature, salinity, and nutrient availability can significantly influence the activity and efficacy of many compounds

properties

IUPAC Name

N-(cyclopropylmethyl)-4-[[4-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)pyrimidin-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c29-19-7-10-21-17(14-19)2-1-13-28(21)22-11-12-24-23(27-22)26-18-5-8-20(9-6-18)32(30,31)25-15-16-3-4-16/h5-12,14,16,25,29H,1-4,13,15H2,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJTZIJWDLJKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)O)N(C1)C3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)NCC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrintegrin

Synthesis routes and methods

Procedure details

The reaction flask containing 2,4-dichloropyrimidine (372 mg, 2.5 mmol), 6-methoxy-1,2,3,4-tetrahydroquinoline (489 mg, 3 mmol) and diisopropylethylamine (0.52 mL, 3 mmol) in n-butanol (10 mL) was heated at 40° C. overnight. The solvent was evaporated, and the residue was purified by flash column chromatography to give 2-Chloro-4-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)pyrimidine (551 mg, 80%). This intermediate (250 mg, 0.91 mmol) was then dissolved in dichloromethane and treated with BBr3 (1 M in dichloromethane) (1 mL, 1 mmol) at −78° C. The reaction mixture was slowly warmed up to room temperature and stirred for 1 hr, poured into water, extracted with dichloromethane. The combined organics were dried over anhydrous Na2SO4 and concentrated. The residue was purified by flash column chromatography to give 2-Chloro-4-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)pyrimidine (154 mg, 65%). To a stirred solution of 2-chloro-4-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)pyrimidine (29 mg, 0.11 mmol) and 4-amino-N-(cyclopropylmethyl)benzenesulfonamide (27 mg, 0.12 mmol) in DMF (0.5 mL) was added p-toluenesulfonic acid (2 M in dioxane) (55 μL, 0.11 mmol). The reaction mixture was stirred at 90° C. overnight, then purified by HPLC to give the title compound (27 mg, 56%).
Name
2-chloro-4-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)pyrimidine
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
27 mg
Type
reactant
Reaction Step One
Quantity
55 μL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
56%

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